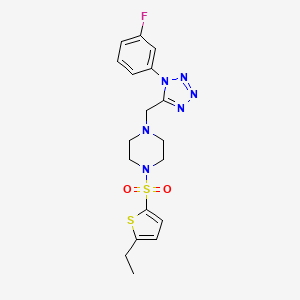

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine is a useful research compound. Its molecular formula is C18H21FN6O2S2 and its molecular weight is 436.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes a piperazine ring, a thiophene moiety, and a tetrazole group. The presence of these functional groups contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have demonstrated that tetrazole-based compounds exhibit significant antimicrobial activity. The incorporation of thiophene and tetrazole rings has been shown to enhance this activity due to their ability to interact with bacterial proteins and disrupt cellular functions.

Table 1: Antimicrobial Efficacy of Similar Compounds

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiophene-tetrazole derivative | Staphylococcus aureus | 12 µg/mL |

| Thiazole-tetrazole hybrid | Escherichia coli | 8 µg/mL |

| 1-((5-ethylthiophen-2-yl)sulfonyl) derivative | Candida albicans | 16 µg/mL |

The above table summarizes the antimicrobial efficacy of compounds structurally related to the target compound. Notably, the compound demonstrates promising MIC values against various pathogens, indicating its potential as an antimicrobial agent .

The mechanism by which This compound exerts its biological effects is believed to involve:

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial survival, such as DNA gyrase and topoisomerases, which are essential for DNA replication and transcription.

- Cell Membrane Disruption : The electron-rich nature of the thiophene ring allows for interactions with bacterial membranes, potentially leading to permeability changes and cell lysis .

- Binding Affinity : Molecular docking studies suggest that the compound has a high binding affinity for ATP-binding sites in bacterial proteins, which could further elucidate its mechanism against bacterial strains .

Case Studies

A recent study evaluated the efficacy of various tetrazole derivatives against resistant strains of bacteria. Among these, the target compound exhibited superior activity compared to traditional antibiotics, suggesting its potential role in combating antibiotic resistance .

Case Study Summary

| Study Reference | Compound Tested | Result |

|---|---|---|

| Cardoso-Ortiz et al., 2023 | 1-((5-ethylthiophen-2-yl)sulfonyl) derivative | Significant reduction in bacterial viability against S. aureus |

| Liu et al., 2019a | Thiophene-tetrazole hybrid | Effective against both Gram-positive and Gram-negative bacteria |

These findings underscore the importance of exploring new chemical entities like This compound in the development of novel antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this compound, and what methodological considerations are critical?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the piperazine core via alkylation or sulfonylation. For example, sulfonyl groups are introduced using sulfonyl chlorides under basic conditions (e.g., DCM, triethylamine) .

- Step 2: Introduction of the tetrazole moiety via click chemistry or nucleophilic substitution. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed, requiring CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM solvent system .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Key Considerations: Solvent polarity, temperature control (ambient to reflux), and catalyst ratios significantly impact yield. Reaction progress should be monitored using TLC (hexane:ethyl acetate, 1:2) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for verifying substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC): To assess purity (>98%) and detect by-products .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation .

- Thin-Layer Chromatography (TLC): For real-time reaction monitoring .

Q. How can the solubility and stability of this compound be determined under experimental conditions?

- Solubility: Test in common solvents (DMSO, ethanol, acetonitrile) via gravimetric analysis or UV-Vis spectroscopy .

- Stability: Conduct accelerated stability studies under varying pH (2–9), temperatures (4°C, 25°C, 40°C), and light exposure. Use HPLC to track degradation products .

Q. What functional groups contribute to its biological activity, and how are they characterized?

- Tetrazole Ring: Acts as a bioisostere for carboxylic acids, enhancing metabolic stability. Confirmed via IR spectroscopy (C=N stretching at ~1600 cm⁻¹) .

- Sulfonyl Group: Enhances binding to target proteins (e.g., kinases). Detected via ¹H NMR (δ 3.1–3.5 ppm for SO₂-CH₂) .

- 3-Fluorophenyl Substituent: Provides electron-withdrawing effects, verified by ¹⁹F NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent ratios, catalyst loading). For CuAAC, optimal CuSO₄·5H₂O:sodium ascorbate ratios are 1:2 .

- Alternative Methods: Microwave-assisted synthesis reduces reaction time (e.g., from 12 h to 30 min) and improves yield by 15–20% .

- Scale-Up: Transition from batch to continuous flow reactors for better heat/mass transfer .

Q. What experimental designs are recommended for evaluating anticancer or neuropharmacological activity?

- In Vitro Assays:

- In Vivo Models: Use rodent models for pharmacokinetics (plasma half-life, bioavailability) and toxicity profiling (LD₅₀) .

Q. How can structure-activity relationship (SAR) studies be conducted to identify key pharmacophores?

- Analog Synthesis: Modify substituents (e.g., replace 3-fluorophenyl with 4-fluorophenyl) and test activity .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or 5-HT receptors .

- Data Analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Purity Verification: Re-analyze compounds via HPLC and NMR to rule out impurities (>99% purity required) .

- Assay Standardization: Replicate assays under identical conditions (cell line passage number, serum concentration) .

- Orthogonal Methods: Confirm activity using multiple techniques (e.g., SPR for binding kinetics alongside cell-based assays) .

Q. What methodologies are used to assess metabolic stability and degradation pathways?

- Liver Microsome Assays: Incubate with human/rat liver microsomes (37°C, NADPH), followed by LC-MS/MS to identify metabolites .

- Stability in Plasma: Measure compound half-life in plasma using HPLC-MS .

- Degradation Pathways: Use isotopic labeling (e.g., ¹⁴C) to track cleavage of sulfonyl or tetrazole groups .

Q. How can molecular docking guide the design of derivatives with enhanced target specificity?

Properties

IUPAC Name |

1-(5-ethylthiophen-2-yl)sulfonyl-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN6O2S2/c1-2-16-6-7-18(28-16)29(26,27)24-10-8-23(9-11-24)13-17-20-21-22-25(17)15-5-3-4-14(19)12-15/h3-7,12H,2,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZOKOIJLQUIPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.